molecular formula C7H12O B12658430 (R)-4-Methylhex-5-enal CAS No. 63215-85-0

(R)-4-Methylhex-5-enal

Cat. No.: B12658430
CAS No.: 63215-85-0
M. Wt: 112.17 g/mol
InChI Key: ONNBZNJCHJAMQS-ZETCQYMHSA-N
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Description

(R)-4-Methylhex-5-enal (CAS 63215-85-0) is a chiral aldehyde with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. Its structure features a methyl group at the fourth carbon and a double bond between the fifth and sixth carbons (hex-5-enal backbone) . Key physicochemical properties include:

  • Boiling point: 141°C (at 760 mmHg)
  • Density: 0.819 g/cm³
  • Refractive index: 1.416
  • Flash point: 27.7°C
  • LogP (hydrophobicity): 1.5 .

This compound is notable for its stereochemical specificity (R-configuration at C4), which influences its reactivity in asymmetric synthesis and biological activity. It is used in organic synthesis, particularly in constructing complex natural product scaffolds, as demonstrated in the diastereoselective synthesis of herboxidiene derivatives .

Properties

CAS No.

63215-85-0

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(4R)-4-methylhex-5-enal

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3/t7-/m0/s1

InChI Key

ONNBZNJCHJAMQS-ZETCQYMHSA-N

Isomeric SMILES

C[C@H](CCC=O)C=C

Canonical SMILES

CC(CCC=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylhex-5-enal typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of 4-methylhex-5-en-2-one using a chiral rhodium catalyst under mild conditions. The reaction is carried out in the presence of hydrogen gas at a controlled temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of ®-4-Methylhex-5-enal may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as chiral chromatography, ensures the isolation of the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-4-Methylhex-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions, such as hydrohalogenation, to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrogen bromide in an organic solvent.

Major Products Formed:

    Oxidation: 4-Methylhexanoic acid.

    Reduction: 4-Methylhex-5-en-1-ol.

    Substitution: 4-Bromo-4-methylhex-5-enal.

Scientific Research Applications

®-4-Methylhex-5-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its distinct aroma.

Mechanism of Action

The mechanism of action of ®-4-Methylhex-5-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.

Comparison with Similar Compounds

Research Implications

  • Stereochemical Purity : Chiral chromatography or enzymatic methods are essential for resolving (R)- and (S)-isomers in pharmacokinetic or natural product studies .
  • Reactivity : The R-isomer’s configuration enhances selectivity in asymmetric aldol reactions, a trait leveraged in synthesizing bioactive molecules .

Tables

Table 1. Physicochemical Properties of (R)-4-Methylhex-5-enal

Property Value Source
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Boiling Point 141°C (760 mmHg)
Density 0.819 g/cm³
Refractive Index 1.416

Table 2. Comparative Spectral Data

Technique (S)-4-Methylhex-5-enal Data Source
13C NMR (50 MHz, CDCl₃) δ = 144.2, 113.0, 64.5, 58.2, 37.7, 33.3, 26.7, 24.9, 20.3, 18.7
EI-MS (70 eV) m/z = 41 (100%), 55 (68%), 154 (1% [M⁺])

Biological Activity

(R)-4-Methylhex-5-enal, an organic compound belonging to the aldehyde family, has garnered attention for its potential biological activities. With a molecular formula of C7_7H12_{12}O and a CAS number of 68235-57-4, this compound features both a methyl group and an alkene group, which enhance its reactivity and versatility in biological applications. This article explores the biological activity of (R)-4-Methylhex-5-enal, focusing on its antimicrobial, antifungal, and other pharmacological properties.

(R)-4-Methylhex-5-enal is characterized by:

  • Molecular Weight : Approximately 112.17 g/mol
  • Functional Groups : Aldehyde (-CHO) and alkene
  • Reactivity : The presence of the aldehyde group allows it to interact with various biological molecules, making it a subject of interest in pharmaceutical research.

Antimicrobial and Antifungal Properties

Research indicates that (R)-4-Methylhex-5-enal exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various pathogens, suggesting its potential use in developing new antimicrobial agents. The compound's reactivity allows it to form adducts with nucleophiles, which may contribute to its biological efficacy.

Case Studies

  • Antimalarial Activity : In a study evaluating synthesized compounds derived from (R)-4-Methylhex-5-enal, researchers investigated their effects against the Plasmodium falciparum NF54 strain. Although the tested derivatives showed no significant antimalarial activity, this research contributes to understanding the structural requirements for antimalarial efficacy .
  • Cytotoxicity Studies : Other studies have assessed the cytotoxic effects of (R)-4-Methylhex-5-enal on various cell lines. For instance, it was found to have low toxicity against L6 cells (a primary cell line derived from rat skeletal myoblasts), indicating a favorable safety profile for further pharmacological exploration .

The mechanism by which (R)-4-Methylhex-5-enal exerts its biological effects is primarily attributed to its ability to react with nucleophiles through its aldehyde group. This reactivity can lead to modifications of biomolecules, influencing various biochemical pathways. Ongoing research aims to elucidate specific molecular targets and pathways involved in its action .

Comparative Analysis

To better understand the unique properties of (R)-4-Methylhex-5-enal, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methylidenehex-5-enalContains a double bond adjacent to the aldehyde groupDifferent reactivity profile due to double bond
4-Methylhex-5-en-2-oneA ketone variant; carbonyl instead of aldehydeDifferent functional group alters reactivity
4-Methylhexanoic acidFully oxidized form; carboxylic acidExhibits different chemical properties
(R)-4-Methylhex-5-enal Enantiomer with potential differences in biological activityChiral nature may influence pharmacological effects

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